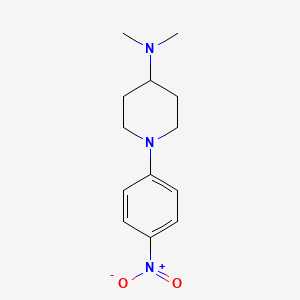
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Vue d'ensemble
Description
“N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 g/mol .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” consists of a piperidine ring substituted with a dimethylamino group and a 4-nitrophenyl group .Physical And Chemical Properties Analysis
The boiling point of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is predicted to be 399.4±37.0 °C . The compound should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Application in Organic Synthesis
Field
Organic Chemistry
Summary
N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles .
Method
The synthesis involves Fischer indole synthesis and click chemistry. The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
Results
The use of DMAP based ionic liquids as catalysts resulted in the facile synthesis of indoles and 1H-tetrazoles .
Application in Selective Oxidation
Field
Chemical Engineering
Summary
4-N,N-Dimethylaminopyridine (DMAP) has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics .
Method
DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .
Results
The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .
Biological Potential of Indole Derivatives
Field
Pharmaceutical Sciences
Summary
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Method
Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
Results
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of N-Substituted Ureas
Summary
A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Method
.
Results
The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
Catalytic Reduction of Aromatic Nitro Compounds
Summary
The product formed during the catalytic reduction of aromatic nitro compounds, aromatic amino compounds, is widely used in pharmaceutical industry, dye manufacturing, rubber chemicals, textile industry, photography, and agrochemical industries .
Method
The advantage of catalytic reduction of aromatic nitro compounds is that the product, i.e., aromatic amino compounds, is widely used in various industries .
Results
The catalytic reduction of aromatic nitro compounds leads to the formation of aromatic amino compounds, which have wide applications in various industries .
Safety And Hazards
The compound has a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTNQAZYWLBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454732 | |
| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
CAS RN |
211247-60-8 | |
| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

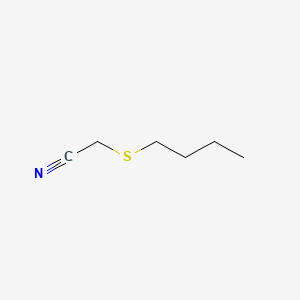

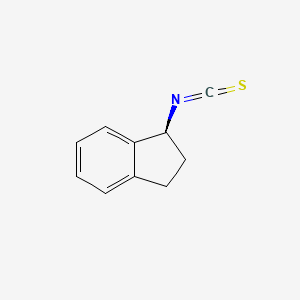
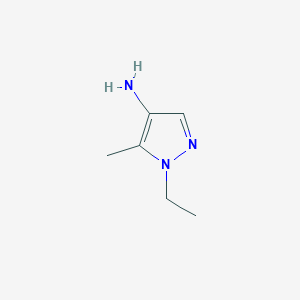
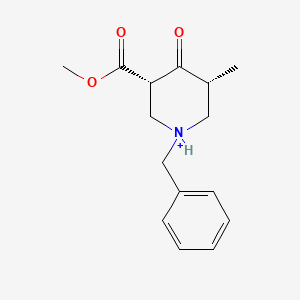
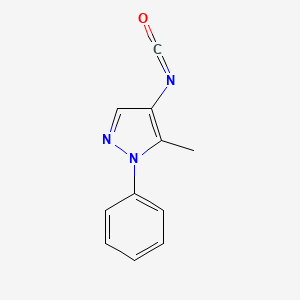

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
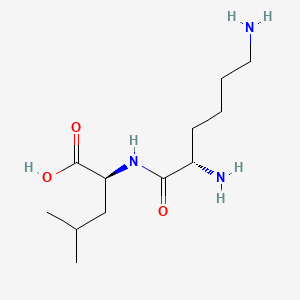
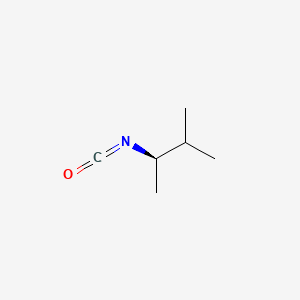
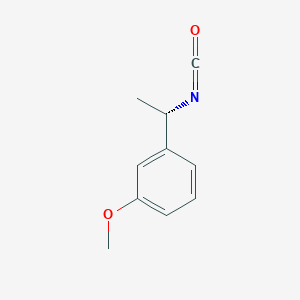
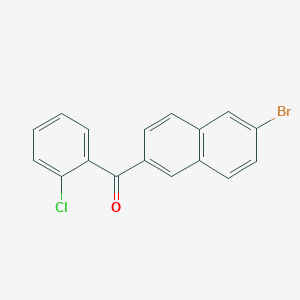
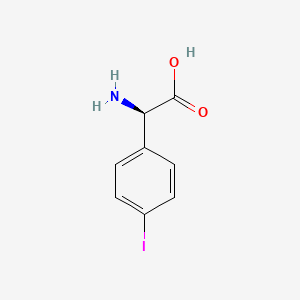
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)